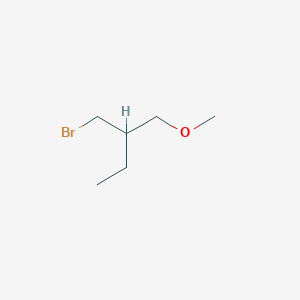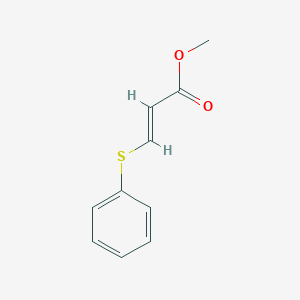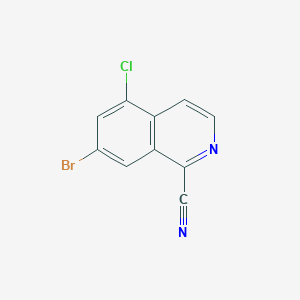
7-Bromo-5-chloroisoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 7-Bromo-5-chloroisoquinoline-1-carbonitrile typically involves the reaction of isoquinoline derivatives with bromine and chlorine under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve halogenation reactions where bromine and chlorine atoms are introduced into the isoquinoline ring . Industrial production methods may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity .
化学反应分析
7-Bromo-5-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
7-Bromo-5-chloroisoquinoline-1-carbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 7-Bromo-5-chloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context . Generally, halogenated isoquinoline derivatives can interact with enzymes, receptors, or other proteins, leading to changes in biological activity .
相似化合物的比较
7-Bromo-5-chloroisoquinoline-1-carbonitrile can be compared with other halogenated isoquinoline derivatives, such as:
7-Bromo-1-chloroisoquinoline: Similar in structure but with different halogenation patterns.
5-Chloroisoquinoline: Lacks the bromine atom, leading to different chemical properties and reactivity.
7-Bromoisoquinoline: Lacks the chlorine atom, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and interactions in various chemical and biological contexts .
属性
分子式 |
C10H4BrClN2 |
|---|---|
分子量 |
267.51 g/mol |
IUPAC 名称 |
7-bromo-5-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H |
InChI 键 |
SRRJUMLNYCWVRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


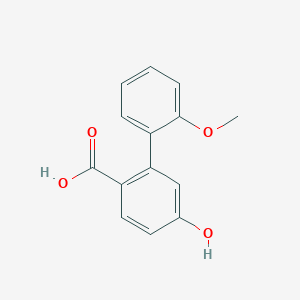
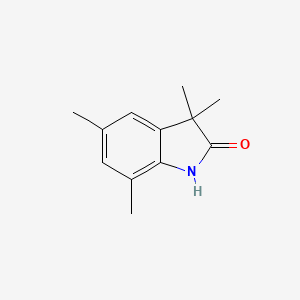
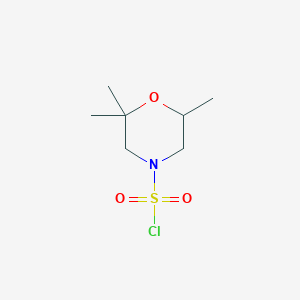
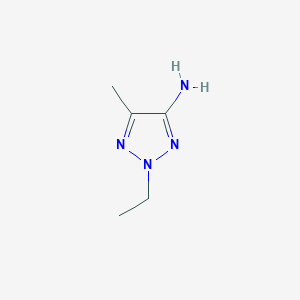
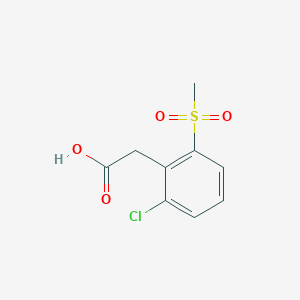
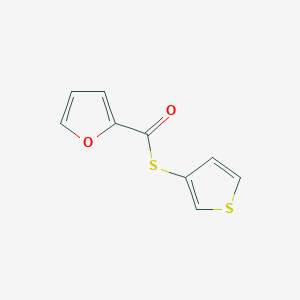
![Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13227230.png)
![1-[(3-Methyl-4-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227233.png)
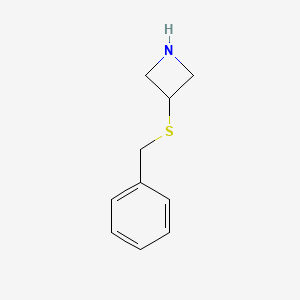
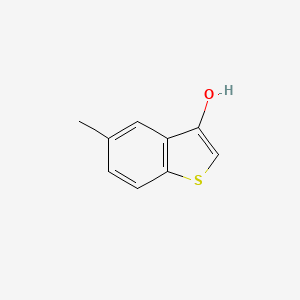
![3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B13227251.png)
